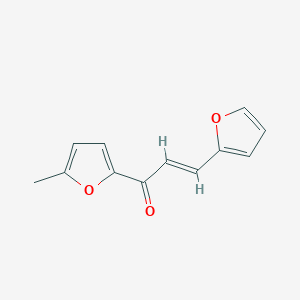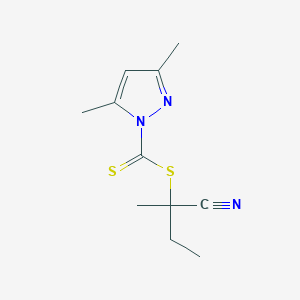
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is the process of free radical polymerization . This compound acts as a chain transfer agent (CTA) , also referred to as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent . It plays a crucial role in controlling the growth of polymer chains during the polymerization process .
Mode of Action
2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate interacts with its target by controlling the chain growth in free radical polymerization . This results in the production of polymers with well-defined molecular weights and low polydispersities . It can be used to control homo-polymerisation and co-polymerisation of various monomers such as acrylic acid, acrylates, acrylamides, and styrenes .
Biochemical Pathways
The compound affects the biochemical pathway of free radical polymerization . By acting as a chain transfer agent, it influences the growth of polymer chains, thereby affecting the final properties of the polymer, such as its molecular weight and polydispersity .
Pharmacokinetics
It is known that the compound is a stable solid (powder form) and should be protected from light .
Result of Action
The result of the action of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is the production of polymers with well-defined molecular weights and low polydispersities . This allows for the creation of polymers with specific properties, which can be useful in various applications.
Biochemical Analysis
Biochemical Properties
2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate can be used to control homo-polymerisation and co-polymerisation of various compounds such as acrylic acid, acrylates, acrylamides, and styrenes . It can also be used to polymerise methacrylates and methacrylamides . The compound interacts with these molecules to produce polymers with well-defined molecular weights and low polydispersities .
Molecular Mechanism
The molecular mechanism of action of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate involves controlling chain growth in free radical polymerization . It achieves this by acting as a chain transfer agent, allowing the polymerization process to be reversible and thus providing control over the molecular weight of the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carbodithioate with 2-cyanobutanyl-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate primarily undergoes free radical polymerization reactions. It can also participate in substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions
Free Radical Polymerization: Commonly used reagents include initiators like azobisisobutyronitrile (AIBN) and organic solvents such as toluene or benzene.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution at the pyrazole ring.
Major Products
The major products formed from these reactions include well-defined polymers with controlled molecular weights and low polydispersities. In substitution reactions, derivatives of the original compound with various functional groups attached to the pyrazole ring are obtained .
Scientific Research Applications
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Uniqueness
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is unique due to its ability to control polymerization processes with high precision, resulting in polymers with well-defined molecular weights and low polydispersities. Its stability and versatility make it a valuable tool in both academic research and industrial applications .
Properties
IUPAC Name |
2-cyanobutan-2-yl 3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-5-11(4,7-12)16-10(15)14-9(3)6-8(2)13-14/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQFEMAFHJDHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)SC(=S)N1C(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
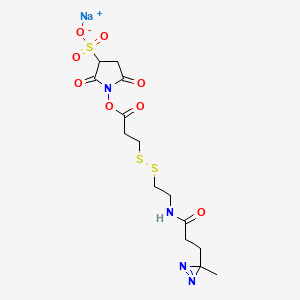

![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)
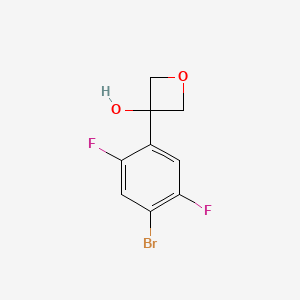
![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)
![3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)
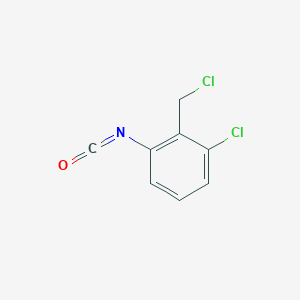
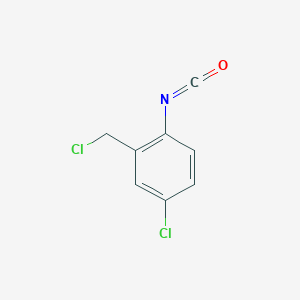
![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

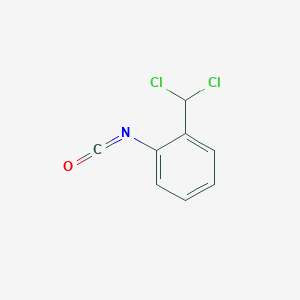
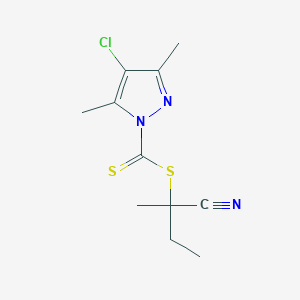
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B6308631.png)
